3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol
Overview
Description
3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol: is an organic compound with the molecular formula C11H17NO It is characterized by the presence of an amino group, a hydroxyl group, and a substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol typically involves the reaction of 2-methylbenzyl chloride with glycidol, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, imines, or other nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, imines, or other derivatives.
Scientific Research Applications
Chemistry: 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of chiral auxiliaries or ligands for asymmetric synthesis.
Biology: In biological research, this compound may be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors or receptor agonists.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It can be used in the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, polymers, and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and hydroxyl groups allows for interactions with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
- 3-Amino-2-[(2-fluorophenyl)methyl]propan-1-ol
- 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol
- 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol
Comparison: Compared to its analogs, 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol is unique due to the presence of the methyl group on the benzyl ring. This substitution can influence the compound’s reactivity, solubility, and biological activity. The methyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic regions of biological targets.
Properties
IUPAC Name |
2-(aminomethyl)-3-(2-methylphenyl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9-4-2-3-5-11(9)6-10(7-12)8-13/h2-5,10,13H,6-8,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGVRAAJCDROMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017371-15-1 | |
Record name | 3-amino-2-[(2-methylphenyl)methyl]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.